N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide
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Overview
Description
N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with an octyloxy group and a benzenesulfonamide moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors under controlled conditions.
Introduction of the Octyloxy Group: The octyloxy group is introduced via an etherification reaction, where an octanol derivative reacts with the pyridine ring in the presence of a suitable catalyst.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the pyridine derivative with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-1-(Hexyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide
- N-[(2E)-1-(Decyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide
- N-[(2E)-1-(Dodecyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide
Uniqueness
N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide is unique due to its specific octyloxy substitution, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
(NE)-N-(1-octoxypyridin-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-2-3-4-5-6-12-17-24-21-16-11-10-15-19(21)20-25(22,23)18-13-8-7-9-14-18/h7-11,13-16H,2-6,12,17H2,1H3/b20-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOJKKSYOZUVFY-FMQUCBEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCON1C=CC=CC1=NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCON\1C=CC=C/C1=N\S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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